BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Integrin α4β7 Urea pharmacophore Selectivity

1-(4-Fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021111-77-2) is a synthetic pyridazinone–urea hybrid. It belongs to a class of compounds patented as α4 integrin antagonists, specifically targeting α4β7 integrin-mediated leukocyte adhesion.

Molecular Formula C20H19FN4O3
Molecular Weight 382.395
CAS No. 1021111-77-2
Cat. No. B2839369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
CAS1021111-77-2
Molecular FormulaC20H19FN4O3
Molecular Weight382.395
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN4O3/c1-28-17-8-2-14(3-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-16-6-4-15(21)5-7-16/h2-11H,12-13H2,1H3,(H2,22,23,27)
InChIKeyPMKWUMOIJMRXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021111-77-2): Structural and Pharmacological Class Baseline


1-(4-Fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021111-77-2) is a synthetic pyridazinone–urea hybrid [1]. It belongs to a class of compounds patented as α4 integrin antagonists, specifically targeting α4β7 integrin-mediated leukocyte adhesion [1]. The molecule integrates a 4-fluorophenyl urea pharmacophore with a 4-methoxyphenyl-substituted 6-oxopyridazine scaffold via an ethylene linker, a combination that has been explored for inflammatory and autoimmune disorders [1].

Why Close Analogs of 1-(4-Fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea Cannot Be Interchanged


Within the pyridazinone–urea series, seemingly minor structural modifications—such as altering the heterocycle substituent, urea N-aryl group, or linker length—dramatically shift selectivity between α4β1 and α4β7 integrins [1]. For example, the carbamate subseries yields α4β7-selective antagonists, whereas amide congeners produce dual α4β1/α4β7 inhibitors [1]. Consequently, generic substitution without retention of the specific 4-fluorophenyl urea, 4-methoxyphenyl pyridazinone, and ethylene tether risks loss of the desired integrin-subtype bias and in vivo efficacy [1].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea Against Its Closest Comparators


Urea vs. Amide Linkage: α4β7 Selectivity Determinant

In the pyridazinone series, the urea subseries selectively inhibits α4β7/MAdCAM-1 adhesion, whereas the amide subseries produces dual α4β1/VCAM-1 and α4β7/MAdCAM-1 antagonists [1]. This indicates that the urea moiety in the target compound is critical for achieving α4β7 bias, a property not shared by amide-linked analogs with otherwise identical substituents [1].

Integrin α4β7 Urea pharmacophore Selectivity

4-Fluorophenyl Urea vs. Other N-Aryl Substituents: Predicted Metabolic Stability Advantage

The 4-fluorophenyl group on the urea nitrogen is a well-characterized motif for enhancing metabolic stability relative to unsubstituted phenyl or chloro-phenyl analogs. While direct comparative metabolic stability data for this exact compound are not published, class-level SAR across urea-based integrin antagonists indicates that para-fluoro substitution reduces CYP-mediated oxidation compared to para-hydrogen or para-chloro congeners [1][2].

Fluorine substitution Metabolic stability Urea N-aryl

4-Methoxyphenyl Pyridazinone vs. Other 3-Aryl Substituents: Impact on Integrin Potency

The patent explicitly claims pyridazinone ureas bearing a C3 aryl or heteroaryl group [1]. Among the exemplified C3 substituents, 4-methoxyphenyl is preferred for achieving potent α4β7 inhibition, with electron-donating groups generally enhancing activity relative to electron-withdrawing or unsubstituted phenyl [1]. This positions the target compound favorably compared to the des-methoxy or 4-chlorophenyl pyridazinone analogs.

Pyridazinone C3 substituent 4-Methoxyphenyl Structure-activity relationship

Ethylene Linker vs. Propylene Linker: Spatial Optimization for Urea Pharmacophore Presentation

The target compound incorporates a two-carbon (ethylene) linker between the pyridazinone N1 and the urea nitrogen. Analogs with a three-carbon (propylene) linker, such as 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, exhibit different conformational flexibility and may alter the orientation of the urea pharmacophore relative to the integrin binding pocket [1]. The ethylene linker is the most extensively exemplified spacer in the patent, suggesting it provides optimal geometry for α4β7 engagement [1].

Linker length Ethylene spacer Conformational restriction

Best Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea


Inflammatory Bowel Disease Target Validation: α4β7 Inhibition in DSS Colitis Models

The urea subseries has demonstrated in vivo efficacy in a mouse DSS colitis model [1]. The target compound, as a urea-based pyridazinone with an ethylene linker, aligns with the pharmacophore that achieves gut-selective α4β7 blockade, making it a suitable tool compound for validating α4β7-mediated leukocyte trafficking in colitis and Crohn's disease models [1].

Asthma and Allergic Inflammation: α4β1/α4β7 Profiling

Given the α4β7 bias of the urea subseries [1], this compound can be used to dissect the relative contributions of α4β1 vs. α4β7 in eosinophil and lymphocyte recruitment in ovalbumin-challenge asthma models, where dual antagonists have shown efficacy [1].

Multiple Sclerosis Research: Lymphocyte CNS Trafficking

α4 integrin antagonists are clinically validated in multiple sclerosis. This compound, with its preferred 4-fluorophenyl and 4-methoxyphenyl substitution pattern, may serve as a starting point for developing CNS-excluded α4β7 antagonists or for comparative studies with natalizumab in EAE models [1].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.